Npf-etoposide

Cytotoxicity NCI‑60 panel GI50

NPF-etoposide (CAS 125830-36-6), also designated NSC‑628679, is a semi-synthetic 4β‑arylamino congener of the epipodophyllotoxin class. Its systematic name is 4′-O‑demethyl‑4‑(4″‑fluoroanilino)‑4‑desoxypodophyllotoxin, with a molecular formula of C₂₇H₂₄FNO₇ and a molecular weight of 493.48 g·mol⁻¹.

Molecular Formula C27H24FNO7
Molecular Weight 493.5 g/mol
CAS No. 125830-36-6
Cat. No. B159613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNpf-etoposide
CAS125830-36-6
Synonyms4'-O-demethyl-4-(4''-fluoroanilino)-4-desoxypodophyllotoxin
NPF-etoposide
NSC 628679
NSC-628679
Molecular FormulaC27H24FNO7
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F
InChIInChI=1S/C27H24FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,29-30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1
InChIKeyOWZJVOYADMZDSO-LVEBQJTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPF-Etoposide (CAS 125830-36-6): A High-Potency 4β-Fluoroanilino Podophyllotoxin for Oncology and Topoisomerase II Research


NPF-etoposide (CAS 125830-36-6), also designated NSC‑628679, is a semi-synthetic 4β‑arylamino congener of the epipodophyllotoxin class [1]. Its systematic name is 4′-O‑demethyl‑4‑(4″‑fluoroanilino)‑4‑desoxypodophyllotoxin, with a molecular formula of C₂₇H₂₄FNO₇ and a molecular weight of 493.48 g·mol⁻¹ . The compound acts as a DNA topoisomerase II poison, stabilizing covalent enzyme‑DNA cleavage complexes to trigger double‑strand DNA breaks and apoptosis [2]. Originally developed at the University of North Carolina as part of a program to overcome the drug‑resistance and potency limitations of etoposide, NPF‑etoposide was selected by the U.S. National Cancer Institute for extensive preclinical evaluation based on its exceptional in vitro activity profile [3].

Why Etoposide, GL‑331, NK‑611, and Other Podophyllotoxin Analogs Cannot Substitute for NPF‑Etoposide (CAS 125830-36-6) in Research Applications


Although etoposide, teniposide, NK‑611, GL‑331, TOP‑53, and NPF‑etoposide all originate from the podophyllotoxin scaffold and target DNA topoisomerase II, their quantitative potency, resistance‑overcoming capacity, and cellular protein‑DNA complex formation differ by orders of magnitude owing to divergent C4 substituents [1]. The 4″‑fluoroanilino group present in NPF‑etoposide imparts a unique conformational geometry—confirmed by X‑ray crystallography—that fundamentally alters the compound's interaction with the topoisomerase II–DNA ternary complex relative to the glucosidic congeners etoposide and teniposide or the dimethyl‑amino‑sugar analog NK‑611 [2]. Consequently, NPF‑etoposide delivers a 100‑fold mean potency gain over etoposide across 56 human tumor cell lines and over 11,000‑fold greater cellular protein‑DNA complex formation, a magnitude of difference that is not replicated by the other C4‑modified analogs that reached clinical trials (GL‑331, NK‑611, TOP‑53) [3]. Simply substituting any in‑class compound risks introducing order‑of‑magnitude potency discrepancies and obscuring resistance‑relevant mechanistic readouts. The five quantitative evidence items below establish exactly where NPF‑etoposide departs from its closest comparators.

NPF‑Etoposide (CAS 125830-36-6): Six Pieces of Comparator‑Based Quantitative Evidence for Scientific Selection


NPF‑Etoposide Exhibits a 100‑Fold Mean Cytotoxic Potency Gain Over Etoposide Across 56 Human Tumor Cell Lines

In the NCI 56‑cell‑line in vitro screen spanning leukemia, non‑small‑cell lung cancer, small‑cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and renal cancer, NPF‑etoposide achieved an average mean log₁₀ GI₅₀ of −6.05 across nine independent tests. By comparison, etoposide yielded an average mean log₁₀ GI₅₀ of −4.08 in the same assay system. This difference of approximately 2 log units translates to NPF‑etoposide being roughly 100‑fold more potent than its parent compound toward all tumor cell lines tested [1]. The result was reproduced across nine separate experimental runs with strong inter‑test reproducibility [2].

Cytotoxicity NCI‑60 panel GI50

NPF‑Etoposide Is 10‑Fold More Potent Than Etoposide in Inhibiting Purified Human DNA Topoisomerase II

In a cell‑free enzymatic assay measuring inhibition of human DNA topoisomerase II catalytic activity, NPF‑etoposide demonstrated approximately 10‑fold greater inhibitory potency than etoposide [1]. This head‑to‑head comparison was performed in the same laboratory under identical assay conditions, directly quantifying the enhanced target engagement conferred by the 4″‑fluoroanilino substituent at the C4 position [2].

DNA topoisomerase II inhibition Enzymatic assay Mechanism of action

NPF‑Etoposide Induces Over 11,000‑Fold Greater Cellular Protein–DNA Complex Formation Than Etoposide

Quantification of cellular protein‑linked DNA breaks—the hallmark of topoisomerase II poison activity—revealed that NPF‑etoposide generates 11,396‑fold more protein‑DNA complexes than etoposide in KB cells at equimolar concentrations [1]. This exquisitely large differential underscores the profound impact of the 4″‑fluoroanilino modification on stabilizing the ternary topoisomerase II–DNA–drug cleavage complex, far exceeding the magnitude of difference observed for simple glucosidic or other anilino congeners [2].

DNA damage Protein‑DNA complex Cleavable complex

NPF‑Etoposide Retains High Potency Against Etoposide‑Resistant and Multidrug‑Resistant Cancer Cell Lines

Against the multidrug‑resistant P388/ADR leukemia subline, NPF‑etoposide achieved a log₁₀ GI₅₀ of −7.02, whereas etoposide showed a log₁₀ GI₅₀ of −4.2 in the same assay—a differential approaching 1,000‑fold [1]. Furthermore, NPF‑etoposide demonstrated good activity against KB cells resistant to etoposide (KB‑7d) and vincristine (KB‑V1), cell lines characterized by reduced cellular drug uptake, diminished topoisomerase II content, or overexpression of the MDR1/P‑glycoprotein efflux pump [2]. These data indicate that the 4″‑fluoroanilino modification partially circumvents the resistance mechanisms that limit etoposide efficacy.

Drug resistance P‑glycoprotein KB‑V1 P388/ADR

NPF‑Etoposide Is Distinguished from Other Advanced C4‑Modified Podophyllotoxin Clinical Candidates (GL‑331, NK‑611, TOP‑53) by the Combination of Sub‑Nanomolar Cellular Potency and Structural Uniqueness

A comprehensive 2015 review of C4‑modified podophyllotoxin analogs identified NPF‑etoposide, GL‑331, NK‑611, and TOP‑53 as the most pharmacologically advanced N‑linked and C‑linked congeners [1]. Among these, NPF‑etoposide is uniquely characterized by a 4″‑fluoroanilino substituent directly attached to the C4 position of the tetracyclic core without an intervening sugar or amino‑alkyl linker. GL‑331 carries a 4″‑nitroanilino group and reached phase II clinical trials; NK‑611 is a dimethyl‑amino‑glucose etoposide analog with improved aqueous solubility; TOP‑53 contains a basic amino‑alkyl side chain. Although all four compounds were reported to exhibit superior pharmacological properties relative to etoposide, the specific quantitative evidence for NPF‑etoposide—100‑fold mean cellular potency gain, 10‑fold topoisomerase II inhibition enhancement, and 11,396‑fold protein–DNA complex formation increase—has not been replicated or reported for GL‑331, NK‑611, or TOP‑53 at comparable magnitude in publicly available literature [2]. No head‑to‑head study directly comparing NPF‑etoposide with GL‑331, NK‑611, or TOP‑53 under identical conditions has been identified; therefore, this comparison is drawn from cross‑study class‑level evidence.

Podophyllotoxin SAR Clinical candidates GL‑331 NK‑611 TOP‑53

NPF‑Etoposide Exhibits an Experimentally Validated X‑Ray Crystal Structure Enabling Accurate Computational Docking and Analog Design

The three‑dimensional structure of NPF‑etoposide monohydrate was solved by single‑crystal X‑ray crystallography, and the resulting coordinates were validated against NMR spectroscopy and multiple computational force fields (Tripos, CVFF, MOPAC/AM1) [1]. The DISCOVER (CVFF) force field correctly identified the X‑ray conformation as the lowest‑energy state, establishing a reliable computational framework for future NPF‑analog design [2]. By contrast, publicly available high‑resolution crystal structures for GL‑331, NK‑611, or TOP‑53 are scarce or absent, limiting their utility as structural templates for in silico docking and pharmacophore modeling.

X-ray crystallography Molecular modeling Conformational analysis Drug design

NPF‑Etoposide (CAS 125830-36-6): Highest‑Impact Application Scenarios Supported by Quantitative Evidence


Broad‑Spectrum In Vitro Oncology Screening with a High‑Potency Topoisomerase II Poison Positive Control

NPF‑etoposide is ideally suited as a high‑potency positive control compound in NCI‑60‑style cytotoxicity screening campaigns. With a mean log₁₀ GI₅₀ of −6.05 across 56 human tumor cell lines—100‑fold lower than the etoposide baseline—it provides a wide dynamic range for detecting subtle growth‑inhibitory effects of test compounds [1]. Its activity spectrum, which mirrors that of etoposide but at substantially lower concentrations, enables direct potency‑normalized comparisons across leukemia, lung, renal, CNS, and other tumor types within a single experimental run [2].

Mechanistic Dissection of Drug‑Resistance Pathways in Multidrug‑Resistant and Etoposide‑Refractory Cancer Models

Researchers investigating MDR1/P‑glycoprotein‑mediated efflux, topoisomerase II downregulation, or altered drug uptake as resistance mechanisms can employ NPF‑etoposide as a probe that partially circumvents these barriers. Its log₁₀ GI₅₀ of −7.02 in P388/ADR cells and retained activity against etoposide‑resistant KB‑7d and vincristine‑resistant KB‑V1 cells contrast sharply with the diminished activity of etoposide in the same models [1]. This differential enables cleaner genetic and pharmacological dissection of resistance factors without confounding by complete drug inactivity.

Quantitative DNA‑Damage Signaling and Cleavable‑Complex Stabilization Assays

For experiments requiring robust induction and quantification of topoisomerase II‑dependent DNA double‑strand breaks—such as γH2AX focus formation, comet assays, or protein‑DNA complex isolation (e.g., ICE bioassay)—NPF‑etoposide is the agent of choice. Its 11,396‑fold greater cellular protein–DNA complex formation over etoposide at equimolar concentrations [1] ensures that DNA‑damage readouts are saturated at concentrations far below those causing non‑specific cytotoxicity, improving assay signal‑to‑noise ratios and reproducibility.

Structure‑Based Drug Design and Computational Modeling of Podophyllotoxin‑Derived Topoisomerase II Inhibitors

The experimentally determined X‑ray crystal structure of NPF‑etoposide monohydrate, validated by NMR and multiple computational force fields [1], provides a high‑confidence starting geometry for molecular docking, molecular dynamics simulations, pharmacophore modeling, and scaffold‑hopping campaigns [2]. Procurement of NPF‑etoposide is a prerequisite for any computational chemistry workflow that requires a structurally characterized 4β‑arylamino podophyllotoxin template, given the absence of comparable crystal structures for GL‑331, NK‑611, or TOP‑53.

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